![molecular formula C8H10OS B085665 Methoxymethyl phenyl sulfide CAS No. 13865-50-4](/img/structure/B85665.png)
Methoxymethyl phenyl sulfide
Overview
Description
Synthesis Analysis
The synthesis of methoxymethyl phenyl sulfide and related compounds often involves electrolytic transformations and anodic methoxylation. For example, anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide have been performed to give the corresponding α-methoxy and α-acetoxy sulfides in good to excellent yields. These products serve as useful building blocks for synthesizing fluoroorganic compounds (Fuchigami, Nakagawa, & Nonaka, 1986).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives, such as its sulfoxides, reveals that they undergo acid-catalyzed hydrolysis to yield products like S-phenyl benzenethiosulfinate. This process is dependent on the protonated substrate and does not lead to racemization, indicating the stability of the molecular structure under these conditions (Okuyama, Toyoda, & Fueno, 1990).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including oxidation processes. The oxidation of methoxy substituted benzyl phenyl sulfides, for example, helps distinguish between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This distinction is crucial for understanding the chemical properties and reactivity of this compound derivatives (Lai, Lepage, & Lee, 2002).
Scientific Research Applications
Oxidation Mechanisms
Methoxy substituted benzyl phenyl sulfides, similar in structure to methoxymethyl phenyl sulfide, are used to study oxidation mechanisms. These sulfides help distinguish between oxidants that react via single electron transfer and those that react through direct oxygen atom transfer. The oxidation of these sulfides can lead to the formation of sulfoxides and sulfones, providing insights into the underlying chemical processes (Baciocchi, Lanzalunga, & Pirozzi, 1997); (Lai, Lepage, & Lee, 2002).
Anodic Methoxylation and Acetoxylation
Studies have demonstrated the successful anodic methoxylation and acetoxylation of phenyl trifluoroethyl sulfide, yielding α-methoxy and α-acetoxy sulfides. These compounds are useful in synthesizing fluoroorganic compounds, indicating potential applications in pharmaceutical and material sciences (Fuchigami, Nakagawa, & Nonaka, 1986); (Furuta & Fuchigami, 1998).
Synthesis of N-methoxy-N-methylamides
Phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, a compound related to this compound, is used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds. This indicates its role in organic synthesis and potential applications in developing various organic compounds (Beney, Boumendjel, & Mariotte, 1998).
Cleavage Reactions
Methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis to give S-phenyl benzenethiosulfinate, a reaction important in understanding the mechanisms of sulfide transformations in organic chemistry (Okuyama, Toyoda, & Fueno, 1990).
Electrolytic Systems and Molecular Electronics
this compound derivatives are used in developing novel electrolytic systems for in situ generation of a supporting electrolyte, showing applications in electrochemistry and materials science (Tajima & Fuchigami, 2005). Additionally, they serve as precursors in the synthesis of molecular wires for electronics applications (Stuhr-Hansen et al., 2005).
Fluorescent Probes and Biological Significance
Methoxy groups on phenyl substituents have been used in the design of BODIPY-based fluorescent probes for imaging hydrogen sulfide, highlighting applications in biomedical imaging and diagnostics (Zhu, Wu, Guo, & Wang, 2019).
Asymmetric Synthesis
this compound derivatives have been used in asymmetric cyclization-dimerization reactions, indicating their role in the development of chiral molecules, which is important in pharmaceutical synthesis (Peng et al., 2018).
Safety and Hazards
Methoxymethyl phenyl sulfide is classified as a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the product from entering drains .
Mechanism of Action
Target of Action
Methoxymethyl phenyl sulfide is a chemical compound with the molecular formula C8H10OS
Mode of Action
It has been reported that this compound can undergo a meisenheimer rearrangement . This rearrangement involves the conversion of methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate .
Biochemical Pathways
It is known that the compound can undergo solvent-free permanganate oxidation to yield methoxymethyl phenyl sulfone . This suggests that it may be involved in oxidation-reduction reactions in biochemical pathways.
Result of Action
It is known that the compound can undergo chemical reactions such as the meisenheimer rearrangement and permanganate oxidation . These reactions may result in the formation of new compounds, which could have various effects at the molecular and cellular levels.
properties
IUPAC Name |
methoxymethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-7-10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQVNXSQCRWEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337418 | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13865-50-4 | |
Record name | [(Methoxymethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13865-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxymethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.